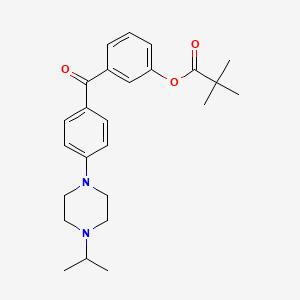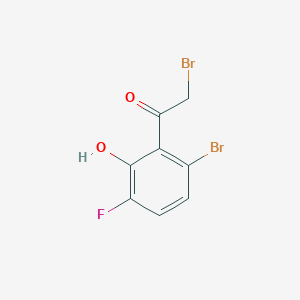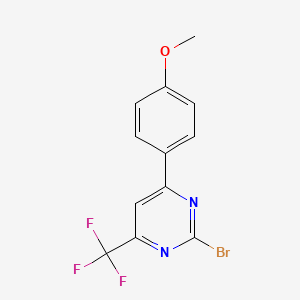
Methyl 6,8-Dibromoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,8-Dibromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7Br2NO2 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-Dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of methyl quinoline-3-carboxylate using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-Dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalyzed by palladium-based catalysts in the presence of suitable ligands and bases.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological and pharmacological properties.
Scientific Research Applications
Methyl 6,8-Dibromoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting infectious diseases and cancer.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: Utilized as a probe to investigate cellular processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 6,8-Dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-Bromoquinoline-3-carboxylate
- Methyl 8-Bromoquinoline-3-carboxylate
- Ethyl 6,8-Dibromoquinoline-3-carboxylate
Uniqueness
Methyl 6,8-Dibromoquinoline-3-carboxylate is unique due to the presence of two bromine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This dual bromination pattern is less common and provides distinct properties compared to mono-brominated or non-brominated quinoline derivatives.
Properties
Molecular Formula |
C11H7Br2NO2 |
|---|---|
Molecular Weight |
344.99 g/mol |
IUPAC Name |
methyl 6,8-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Br2NO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 |
InChI Key |
UDWGXDSJYFAGJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)


![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)




![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
